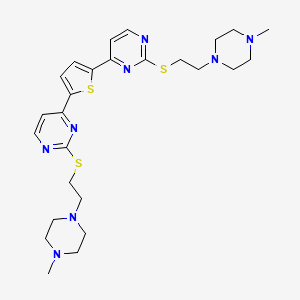![molecular formula C5H6N2O2S2 B14280766 Bis[(isocyanatomethyl)sulfanyl]methane CAS No. 149683-01-2](/img/structure/B14280766.png)
Bis[(isocyanatomethyl)sulfanyl]methane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[(isocyanatomethyl)sulfanyl]methane is an organosulfur compound with the molecular formula C5H6N2O2S2. It contains two isocyanate groups and two sulfur atoms, making it a versatile compound in various chemical reactions and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(isocyanatomethyl)sulfanyl]methane typically involves the reaction of methane with sulfuryl chloride in a radical reaction. Another method includes the chlorination of methanesulfonic acid with thionyl chloride or phosgene . These reactions are carried out under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reactants are mixed and heated under specific conditions. The process is optimized for high yield and purity, with careful monitoring of reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
Bis[(isocyanatomethyl)sulfanyl]methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the isocyanate groups to amines.
Substitution: The isocyanate groups can participate in nucleophilic substitution reactions to form ureas and carbamates.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include sulfonyl chlorides, amines, ureas, and carbamates. These products have various applications in different fields, including pharmaceuticals and materials science .
Wissenschaftliche Forschungsanwendungen
Bis[(isocyanatomethyl)sulfanyl]methane has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: The compound is used in the production of polymers, coatings, and adhesives due to its reactive isocyanate groups
Wirkmechanismus
The mechanism of action of Bis[(isocyanatomethyl)sulfanyl]methane involves the reactivity of its isocyanate groups. These groups can react with nucleophiles such as amines and alcohols to form stable products like ureas and carbamates. The sulfur atoms in the compound also play a role in its reactivity, allowing for the formation of sulfonyl derivatives under oxidative conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methylsulfonylmethane (MSM): An organosulfur compound with similar sulfur-containing functional groups.
Dimethyl sulfone (DMSO2): Another sulfur-containing compound with similar chemical properties.
Uniqueness
Bis[(isocyanatomethyl)sulfanyl]methane is unique due to its dual isocyanate groups, which provide high reactivity and versatility in chemical reactions. This makes it a valuable compound in various applications, from materials science to pharmaceuticals .
Eigenschaften
CAS-Nummer |
149683-01-2 |
|---|---|
Molekularformel |
C5H6N2O2S2 |
Molekulargewicht |
190.2 g/mol |
IUPAC-Name |
isocyanato(isocyanatomethylsulfanylmethylsulfanyl)methane |
InChI |
InChI=1S/C5H6N2O2S2/c8-1-6-3-10-5-11-4-7-2-9/h3-5H2 |
InChI-Schlüssel |
ZHWJTCDUSSCFOZ-UHFFFAOYSA-N |
Kanonische SMILES |
C(N=C=O)SCSCN=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







methyl}benzoic acid](/img/structure/B14280733.png)
![[(Dimethylsilanediyl)di(cyclopenta-1,4-diene-3,1-diyl)]bis(trimethylsilane)](/img/structure/B14280734.png)
![2,2'-(Acetylazanediyl)bis[N-(2-cyclohexylethyl)acetamide]](/img/structure/B14280745.png)

ethanimidamide](/img/structure/B14280755.png)
![1-[2-(2-Hydroxypropan-2-yl)phenyl]ethan-1-one](/img/structure/B14280758.png)

![Dibutyl 2-[(dibutylcarbamothioyl)sulfanyl]butanedioate](/img/structure/B14280771.png)

